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An In-depth Technical Guide to 4'-tert-Butyl-2',6'-dimethylacetophenone: Structure,

Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 4'-tert-Butyl-2',6'-
dimethylacetophenone, a substituted aromatic ketone of significant interest in pharmaceutical

and chemical research. The document details its chemical structure, physicochemical

properties, and provides an expert-designed protocol for its synthesis via Friedel-Crafts

acylation. Furthermore, it explores the compound's applications, particularly as a key

intermediate in drug discovery, leveraging its potential antioxidant and anti-inflammatory

properties. This guide is intended for researchers, medicinal chemists, and professionals in

drug development seeking a detailed understanding of this versatile molecule.

Introduction and Core Properties
4'-tert-Butyl-2',6'-dimethylacetophenone (CAS No. 2040-10-0) is a polysubstituted aromatic

ketone. Its structure is characterized by an acetophenone core with two methyl groups at the 2'
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and 6' positions and a bulky tert-butyl group at the 4' position of the phenyl ring. This specific

substitution pattern imparts distinct steric and electronic properties that are crucial for its

chemical reactivity and biological activity. The steric hindrance provided by the ortho-methyl

groups can influence the conformation of the acetyl group and its interaction with biological

targets or chemical reagents.

Substituted acetophenones are a well-established class of compounds that serve as valuable

precursors and scaffolds in organic synthesis and medicinal chemistry.[1][2] They are integral

to the synthesis of more complex molecules, including various heterocyclic compounds with

therapeutic potential.[3] Specifically, 4'-tert-Butyl-2',6'-dimethylacetophenone is noted for its

utility as a pharmaceutical intermediate, particularly in the development of drugs targeting

diseases associated with oxidative stress.[4][5]

Chemical Structure and Identifiers
The definitive structure and associated identifiers for this compound are critical for

unambiguous scientific communication and procurement.

IUPAC Name: 1-(4-tert-butyl-2,6-dimethylphenyl)ethanone[4][6]

CAS Number: 2040-10-0[6][7]

Molecular Formula: C₁₄H₂₀O[7]

SMILES String:CC(=O)c1c(C)cc(cc1C)C(C)(C)C[8]

InChIKey: JNHLHPMTMTYLCP-UHFFFAOYSA-N[8]

Caption: 2D Structure of 4'-tert-Butyl-2',6'-dimethylacetophenone.

Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties is presented below. This data is

essential for handling, reaction setup, and purification.
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Property Value Source(s)

Molecular Weight 204.31 g/mol [4]

Appearance Off-white solid [4][5]

Melting Point 47-49 °C [4]

Boiling Point 150 °C @ 20 mmHg [4]

Density 0.927 g/cm³ [4][5]

Solubility Water: 4.209 mg/L (estimated) [4][5]

LogP 4.24 [1]

Spectroscopic Profile: Spectroscopic data is fundamental for structural verification.

Infrared (IR) Spectrum: The IR spectrum, available from the NIST database, will exhibit

characteristic peaks for a ketone, including a strong C=O stretch around 1680-1700 cm⁻¹

and various C-H stretches for the alkyl and aromatic groups.[9]

Mass Spectrum (MS): The electron ionization mass spectrum shows a molecular ion peak

(M⁺) at m/z = 204, corresponding to the molecular weight. A prominent fragment is typically

observed at m/z = 189, resulting from the loss of a methyl group ([M-15]⁺), which is a

characteristic fragmentation pattern for acetophenones.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a published spectrum is not

available, the expected ¹H and ¹³C NMR signals can be predicted based on the structure.

These predictions are invaluable for chemists synthesizing or analyzing this compound.
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¹H NMR
Prediction

Multiplicity Integration
Approx. δ
(ppm)

Assignment

tert-Butyl Protons Singlet 9H ~1.3 -C(CH₃)₃

Aryl Methyl

Protons
Singlet 6H ~2.2 Ar-CH₃

Acetyl Protons Singlet 3H ~2.5 -C(O)CH₃

Aromatic Protons Singlet 2H ~7.0 Ar-H

Synthesis and Mechanism
The most logical and industrially scalable approach to synthesizing 4'-tert-Butyl-2',6'-
dimethylacetophenone is through the Friedel-Crafts acylation of a suitable aromatic

precursor.[8][10] This classic electrophilic aromatic substitution reaction provides a direct

method for installing an acetyl group onto an activated benzene ring.

Retrosynthetic Analysis and Strategy
The target molecule can be disconnected at the bond between the aromatic ring and the acetyl

carbonyl carbon. This retrosynthetic step identifies the key synthons: an electrophilic acetyl

cation equivalent (CH₃CO⁺) and a nucleophilic aromatic ring, 1,3-dimethyl-5-tert-butylbenzene.

4'-tert-Butyl-2',6'-dimethylacetophenone
Friedel-Crafts

Acylation
Retrosynthesis 1,3-Dimethyl-5-tert-butylbenzene

+ Acetyl Chloride

Click to download full resolution via product page

Caption: Retrosynthetic approach for the target molecule.

The causality for this strategy is strong:

Precursor Availability: 1,3-Dimethyl-5-tert-butylbenzene can be synthesized via Friedel-Crafts

alkylation of m-xylene with tert-butyl chloride.[11]
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Reaction Selectivity: The aromatic ring of 1,3-dimethyl-5-tert-butylbenzene is highly activated

by three electron-donating alkyl groups. The acylation is expected to occur at the C2 position

(ortho to both methyl groups and para to the tert-butyl group), which is the most sterically

accessible and electronically enriched position. The bulky tert-butyl group and the two ortho-

methyl groups will direct the incoming electrophile to the desired position.

Detailed Experimental Protocol
This protocol is a self-validating system based on established chemical principles. All steps

include justifications to ensure reproducibility and safety.

Objective: To synthesize 1-(4-tert-butyl-2,6-dimethylphenyl)ethanone via Friedel-Crafts

acylation.

Materials:

1,3-Dimethyl-5-tert-butylbenzene

Acetyl chloride (CH₃COCl)

Anhydrous aluminum chloride (AlCl₃)

Dichloromethane (DCM), anhydrous

Hydrochloric acid (HCl), concentrated

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir

bar, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a gas outlet

connected to a scrubber (containing NaOH solution to neutralize evolved HCl gas). Maintain

a dry, inert atmosphere (e.g., nitrogen or argon) throughout the setup.
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Rationale: Anhydrous conditions are critical as the Lewis acid catalyst (AlCl₃) and acetyl

chloride are highly moisture-sensitive. The scrubber safely neutralizes the corrosive HCl

gas produced.

Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents). Add

anhydrous DCM to create a slurry. Cool the flask to 0 °C in an ice-water bath.

Rationale: AlCl₃ is the Lewis acid catalyst that activates the acetyl chloride. Cooling

prevents uncontrolled reaction and potential side reactions.

Addition of Acylating Agent: Add acetyl chloride (1.0 equivalent) dropwise to the stirred AlCl₃

slurry via the dropping funnel. Allow the mixture to stir for 15-20 minutes at 0 °C to form the

acylium ion-catalyst complex.

Rationale: This pre-formation of the reactive electrophile ensures a smooth initiation of the

acylation reaction upon addition of the aromatic substrate.

Substrate Addition: Dissolve 1,3-dimethyl-5-tert-butylbenzene (1.0 equivalent) in a minimal

amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to

the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

Rationale: Slow addition controls the exothermic reaction rate, maximizing yield and

minimizing the formation of byproducts.

Reaction Progression: After the addition is complete, remove the ice bath and allow the

reaction to stir at room temperature for 2-4 hours. Monitor the reaction's progress using Thin

Layer Chromatography (TLC).

Rationale: Allowing the reaction to warm to room temperature drives it to completion. TLC

is a crucial in-process control to verify the consumption of the starting material.

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and

carefully pour the reaction mixture onto crushed ice containing concentrated HCl.

Rationale: This step quenches the reaction by hydrolyzing the aluminum complexes and

decomposing the excess AlCl₃. The acid helps to keep aluminum salts dissolved in the

aqueous phase. This process is highly exothermic and must be done cautiously.
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Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic

layer. Extract the aqueous layer twice with DCM. Combine all organic layers.

Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃

solution (to neutralize any remaining acid), and finally with brine.

Rationale: The washing steps remove inorganic salts and impurities, purifying the crude

product in the organic phase.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent using a rotary evaporator to yield the crude product.

Purification: Purify the crude product by flash column chromatography on silica gel or by

vacuum distillation to obtain the pure 4'-tert-Butyl-2',6'-dimethylacetophenone.

Applications in Drug Development and Research
The utility of 4'-tert-Butyl-2',6'-dimethylacetophenone extends beyond its role as a simple

chemical. It is a strategic starting material in medicinal chemistry programs.

Scaffold for Bioactive Molecules
Acetophenone derivatives are foundational building blocks for a wide array of

pharmacologically active compounds.[2] They can be readily transformed into chalcones,

hydrazones, pyrazolines, and other heterocyclic systems that exhibit a broad spectrum of

biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][5]

The specific substitution pattern of this molecule—with its bulky tert-butyl group and ortho-

methyl groups—can be exploited to fine-tune the steric and electronic properties of derivative

compounds, thereby optimizing their interaction with biological targets and improving their

pharmacokinetic profiles.[3]

Role as an Antioxidant and Anti-inflammatory
Intermediate
The compound itself is described as having potent antioxidant and anti-inflammatory

properties, making it a valuable intermediate for drugs targeting oxidative stress-related

conditions such as neurodegenerative disorders and cardiovascular diseases.[4][5] While the
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compound lacks a classic phenolic hydroxyl group often associated with antioxidant activity via

hydrogen atom transfer (HAT), its mechanism may involve other pathways.[3][12] The electron-

rich aromatic ring can participate in single electron transfer (SET) mechanisms to neutralize

free radicals. Furthermore, derivatives of this compound can be designed to incorporate

phenolic or other radical-scavenging moieties, using the starting acetophenone as a robust

chemical handle.[3]

Analytical Applications
For drug development, robust analytical methods are paramount. 4'-tert-Butyl-2',6'-
dimethylacetophenone can be effectively analyzed and purified using reverse-phase High-

Performance Liquid Chromatography (HPLC). A scalable method using an acetonitrile/water

mobile phase has been developed, which is also suitable for pharmacokinetic studies and the

isolation of impurities during preparative separations.[1]

Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, 4'-tert-Butyl-2',6'-dimethylacetophenone is classified with the following hazards:

H301: Toxic if swallowed[6]

H312: Harmful in contact with skin[6]

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab

coat, should be worn when handling this compound. All manipulations should be performed in a

well-ventilated fume hood.

Conclusion
4'-tert-Butyl-2',6'-dimethylacetophenone is a molecule of considerable strategic importance

for chemists in both academic and industrial settings. Its well-defined structure, predictable

reactivity in cornerstone reactions like Friedel-Crafts acylation, and its role as a precursor to

bioactive compounds underscore its value. For drug development professionals, its potential

antioxidant properties and utility as a molecular scaffold offer fertile ground for the discovery of

new therapeutic agents. This guide provides the foundational knowledge required to confidently

synthesize, handle, and utilize this compound in advanced research applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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